(3R,4S)-4-Fluoropyrrolidin-3-ol
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Overview
Description
(3R,4S)-4-Fluoropyrrolidin-3-ol is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require a controlled temperature environment to ensure the selective introduction of the fluorine atom at the desired position on the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Fluoropyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R,4S)-4-Fluoropyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3R,4S)-4-Fluoropyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxyproline: A hydroxylated pyrrolidine derivative with similar structural features but lacking the fluorine atom.
(3R,4S)-4-Methylpyrrolidin-3-ol: A methylated analog with different physicochemical properties.
(3R,4S)-4-Chloropyrrolidin-3-ol: A chlorinated analog with distinct reactivity and biological activity
Uniqueness
(3R,4S)-4-Fluoropyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .
Properties
CAS No. |
1434248-02-8; 1638784-46-9 |
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Molecular Formula |
C4H8FNO |
Molecular Weight |
105.112 |
IUPAC Name |
(3R,4S)-4-fluoropyrrolidin-3-ol |
InChI |
InChI=1S/C4H8FNO/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 |
InChI Key |
RCBGOJFTPHCJDB-IUYQGCFVSA-N |
SMILES |
C1C(C(CN1)F)O |
solubility |
not available |
Origin of Product |
United States |
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